molecular formula C7H6ClN3 B1454975 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 909562-81-8

2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1454975
M. Wt: 167.59 g/mol
InChI Key: VANYVMUNLQUYNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. Researchers have employed various synthetic routes, including cyclization reactions, nucleophilic substitutions, and condensation reactions. One common approach is the condensation of appropriate precursors to form the pyrrolopyrimidine core. Detailed synthetic procedures can be found in the literature .


Physical And Chemical Properties Analysis

  • Spectral Data : ATR-FTIR and NMR spectra provide valuable information about functional groups and connectivity within the molecule .

Scientific Research Applications

Synthesis of Purine Analogues

Pyrrolo[2,3-d]pyrimidine derivatives, including 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, serve as precursors in synthesizing tricyclic purine analogues. These compounds, such as the known analogue 7-deazaguanine, are crucial for exploring degenerate hydrogen-bonding potential and base-pairing characteristics in DNA, offering insights into novel therapeutic avenues (Williams & Brown, 1995).

Antiproliferative and Antiviral Activity

Research has demonstrated the modification of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives to yield compounds with significant antiproliferative and antiviral activities. For instance, the synthesis of 4-chloro- and 4-chloro-5-substituted derivatives has led to compounds with inhibitory effects on L1210 cell growth and activity against human cytomegalovirus and herpes simplex type 1, showcasing the potential for therapeutic application in viral infections (Pudlo et al., 1990).

Triarylation Strategies

The development of new pyrrolo[2,3-d]pyrimidines with aryl groups at specific positions has been facilitated by arylation reactions, including those involving 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. This methodology underscores the compound's utility in synthesizing structurally diverse molecules with potential pharmaceutical applications (Prieur et al., 2015).

Inhibitory Activity Against Enzymes

2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have also been explored for their inhibitory activity against enzymes such as dihydrofolate reductase. The synthesis of novel compounds from this intermediate has shown potential in inhibiting the growth of tumor cells and pathogens, indicating the significant therapeutic potential of these derivatives (Gangjee et al., 1997).

Ecological and Economical Synthesis Processes

The compound has been utilized in demonstrating an ecological and economical synthesis process for pyrrolo[2,3-d]pyrimidines, highlighting its role in developing pharmaceutically active compounds through environmentally friendly methodologies (Fischer & Misun, 2001).

properties

IUPAC Name

2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-9-6-5(4)3-10-7(8)11-6/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANYVMUNLQUYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC(=NC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743146
Record name 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

909562-81-8
Record name 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Allyl-(5-bromo-2-chloro-pyrimidin-4-yl)-amine (1 g, 4 mmol), palladium(II) acetate, (90 mg, 0.40 mmol), triphenylphosphine (211 mg, 0.80 mmol) and triethylamine (1.1 mL, 8.0 mmol) in DMF (10 mL) is heated at 100° C. overnight. After cooling to room temperature the reaction mixture is diluted with ethyl acetate and washed with brine. The organic phase is dried (anhydrous Na2SO4) and the solvent is evaporated. The crude product is purified by flash chromatography (gradient elution EtOAC:Heptanes 0:0 to 1:1) on silicagel to afford 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine as a white solid (40%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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